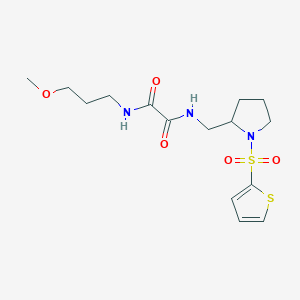
(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid” is a compound with the CAS Number: 1956436-56-8. It has a molecular weight of 246.31 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of this compound or similar compounds involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids were prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22N2O4/c1-11(2,3)17-10(16)13-6-4-5-8(12)7-9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 .
Chemical Reactions Analysis
The compound has been used in the synthesis of dipeptides. The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .
Physical And Chemical Properties Analysis
The compound is solid in its physical form . More detailed physical and chemical properties are not available in the current resources.
Wissenschaftliche Forschungsanwendungen
Deprotection of Boc Amino Acids
“(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid” is a type of Boc (tert-butoxycarbonyl) amino acid. Boc amino acids are often used in peptide synthesis. The Boc group is used to protect the amino group during peptide bond formation, and can be removed under acidic conditions .
Peptide Synthesis
As mentioned above, “(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid” can be used in peptide synthesis. The Boc group protects the amino group during the formation of peptide bonds, preventing unwanted side reactions .
Bioconjugation
“(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid” can potentially be used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule .
Drug Design and Development
Boc-amino acids like “(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid” are often used in the design and development of new drugs. The Boc group can be used to modify the properties of the drug molecule, or to protect certain functional groups during chemical synthesis .
Chemical Research
“(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid” can be used in various chemical research applications, including the synthesis of complex organic molecules .
Material Science
In material science, “(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid” can be used in the synthesis of polymers or other materials. The Boc group can be used to introduce functionality into the material .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that the tert-butoxycarbonyl (boc) group is commonly used in peptide synthesis as a protecting group for amines .
Mode of Action
The compound (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid acts as a protecting group for amines during peptide synthesis . The Boc group is added to the amine to prevent it from reacting with other functional groups during the synthesis process . The Boc group can be removed later using a strong acid such as trifluoracetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the t-butyl group .
Biochemical Pathways
The biochemical pathways affected by (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid are primarily related to peptide synthesis . By acting as a protecting group for amines, it allows for the selective transformation of other functional groups in the peptide chain .
Result of Action
The primary result of the action of (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid is the successful synthesis of peptides with the desired sequence and structure . By protecting amines from unwanted reactions, it allows for the selective transformation of other functional groups, leading to the formation of the desired peptide product .
Action Environment
The action of (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid can be influenced by various environmental factors. For instance, the deprotection of the Boc group can be achieved at high temperatures using a thermally stable ionic liquid .
Eigenschaften
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYLEXCGLNFFIN-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B2808559.png)
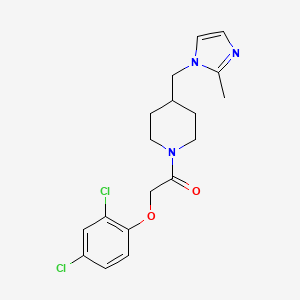
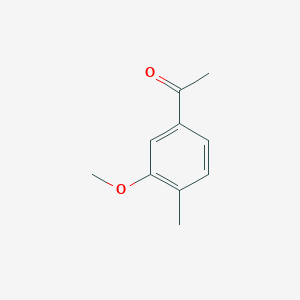
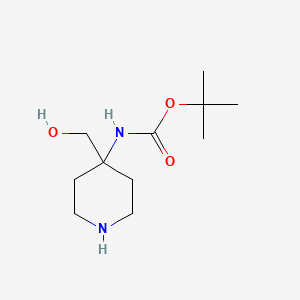

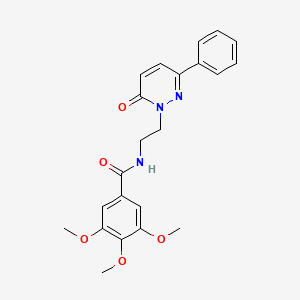
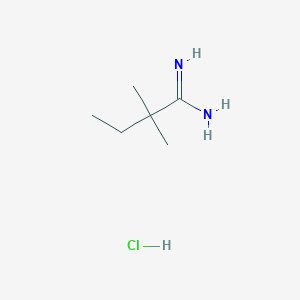
![2-[5-amino-3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2808571.png)

![(3As,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B2808576.png)
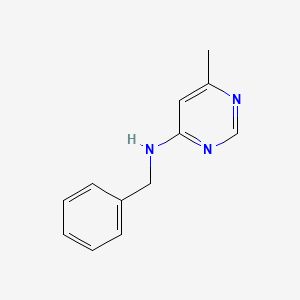
![2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2808579.png)
